molecular formula C15H10FN5OS B4579696 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzoxazole

2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzoxazole

Cat. No. B4579696
M. Wt: 327.3 g/mol
InChI Key: ILBRUCSZFOYIKY-UHFFFAOYSA-N
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Description

Benzoxazole derivatives have garnered interest in various scientific fields due to their broad range of biological activities and applications in material science. The specific compound mentioned, with its intricate structure involving fluorophenyl, tetrazolyl, and thioether functionalities integrated into a benzoxazole framework, likely contributes to unique chemical and physical properties that could be leveraged in specialized applications.

Synthesis Analysis

The synthesis of complex benzoxazole derivatives typically involves multistep synthetic routes starting from readily available precursors. For example, Tanaka et al. (2001) describe the preparation of benzoxazole derivatives through a two-step procedure starting from corresponding benzazoles (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001). Similarly, specific synthesis pathways for benzoxazole derivatives often include reactions such as cyclization, sulfonation, and coupling with various aromatic or heterocyclic amines, showcasing the versatility and complexity of synthetic strategies required for such compounds.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by the presence of a benzoxazole core, potentially substituted with various functional groups that can significantly influence the compound's properties and reactivity. Chai et al. (2013) demonstrated the crystalline structure of a benzobisoxazole derivative through X-ray diffraction, highlighting the importance of weak intermolecular interactions and π-π stacking in forming supramolecular structures (Chai, Zhang, Tong, & Liu, 2013).

properties

IUPAC Name

2-[[1-(4-fluorophenyl)tetrazol-5-yl]methylsulfanyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN5OS/c16-10-5-7-11(8-6-10)21-14(18-19-20-21)9-23-15-17-12-3-1-2-4-13(12)22-15/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBRUCSZFOYIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC3=NN=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(4-Fluorophenyl)-1,2,3,4-tetraazol-5-yl]methylthio}benzoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzoxazole
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2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzoxazole
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2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzoxazole
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2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzoxazole
Reactant of Route 5
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2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzoxazole

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